molecular formula C24H31N3O2 B2430648 N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1448052-89-8

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2430648
CAS No.: 1448052-89-8
M. Wt: 393.531
InChI Key: BJZVBXLXBRXTDI-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic pyrazole-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a multifaceted molecular architecture, incorporating both cyclopentyl and cyclopropyl substituents on its pyrazole core, which is linked via a methylene bridge to a 4-phenyloxane-4-carboxamide group. This specific structural combination is designed to enhance properties such as metabolic stability, membrane permeability, and target binding affinity, making it a valuable chemical tool for probing biological systems. Pyrazole-carboxamide derivatives represent a privileged scaffold in drug discovery, extensively investigated for their ability to modulate key signaling pathways involved in disease pathologies . Compounds within this class have demonstrated potent inhibitory activity against various kinase targets, including Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . IRAK4 plays a critical role in innate immune responses by mediating signaling through the IL-1R and Toll-like receptor (TLR) families, and its selective inhibition is an attractive therapeutic strategy for the treatment of inflammatory diseases, autoimmune conditions, and certain cancers . The strategic incorporation of lipophilic elements, such as the cyclopropyl and cyclopentyl groups in this molecule, is a documented approach to improve the drug-like properties and potency of such inhibitors . Furthermore, structurally related pyrazole and dihydropyrazole (pyrazoline) analogs are known to exhibit a broad spectrum of other pharmacological activities, including cannabinoid CB1 receptor antagonism, antioxidant effects, and antitumor properties . This compound is supplied exclusively for research applications. It is intended for use in non-clinical, in vitro investigations only, such as target validation studies, high-throughput screening campaigns, and structure-activity relationship (SAR) analysis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use of any kind. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23(24(12-14-29-15-13-24)19-6-2-1-3-7-19)25-17-20-16-22(18-10-11-18)27(26-20)21-8-4-5-9-21/h1-3,6-7,16,18,21H,4-5,8-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZVBXLXBRXTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps The initial step often includes the formation of the pyrazole ring through a cyclization reactionThe final step involves the coupling of the pyrazole derivative with the tetrahydropyran ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide
  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide

Uniqueness

What sets N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Cyclopentyl group
  • Cyclopropyl group
  • Pyrazole moiety

Its molecular formula is C21H25N3OC_{21}H_{25}N_{3}O, with a molecular weight of approximately 335.4 g/mol . The presence of these functional groups contributes to its diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting the migration of leukocytes and decreasing edema. It also downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a significant role in inflammatory pathways.
  • NF-κB Inhibition : It suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition may contribute to its anti-inflammatory properties.
  • Potential as Kinase Inhibitor : Preliminary studies suggest that the compound may interact with kinases or receptors involved in various disease processes, similar to other pyrazole derivatives known for their kinase inhibitory effects.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Anti-inflammatoryReduces edema and leukocyte migration
Cytokine modulationDecreases IL-6 and TNF-α levels
NF-κB pathway inhibitionSuppresses NF-κB activation
Potential kinase inhibitionMay inhibit specific kinase pathways

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazole class. For instance, research on related pyrazole derivatives has demonstrated their effectiveness in treating inflammatory diseases through similar mechanisms, highlighting the relevance of this compound in therapeutic applications.

Example Study

A notable study explored the anti-inflammatory effects of a structurally related pyrazole derivative. The findings indicated significant reductions in inflammatory markers and provided insights into the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step processes starting from substituted pyrazole precursors. Key steps include:
  • Cyclopropane and cyclopentyl group introduction : Achieved via alkylation or nucleophilic substitution under anhydrous conditions (e.g., using NaH in THF) .
  • Oxane ring formation : Requires acid-catalyzed cyclization (e.g., HCl in ethanol) to stabilize the oxane-carboxamide core .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates.
    Critical Parameters : Temperature control during cyclopropane formation (0–5°C), stoichiometric ratios of substituents, and inert atmosphere (N₂/Ar) to prevent side reactions. Design of Experiments (DoE) can optimize yield by testing variables like solvent polarity and catalyst loading .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyrazole C3-methyl resonance) .
  • X-ray Crystallography : Resolves stereochemistry of the oxane ring and pyrazole-cyclopentyl orientation (see crystal packing in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da).
    Cross-Validation : Combine techniques to address ambiguities (e.g., overlapping NMR signals resolved via 2D-COSY).

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Methodological Answer :
  • Target Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., cannabinoid receptors, given structural analogs in ).
  • Enzyme Inhibition Studies : Optimize substrate concentrations via Michaelis-Menten kinetics (e.g., phosphodiesterase inhibition assays per ).
  • Cellular Uptake : Employ HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HepG2).

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis optimization?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., cyclopropane ring closure) .
  • Reaction Network Analysis : Tools like GRRM or AutoMeKin map possible pathways, prioritizing low-energy routes .
  • Machine Learning : Train models on existing reaction data (e.g., substituent effects on yield) to predict optimal conditions.

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes) .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
  • Orthogonal Assays : Validate target engagement in vivo (e.g., PET imaging with radiolabeled analogs) .

Q. What strategies are effective for designing in vivo studies to evaluate neuropharmacological effects?

  • Methodological Answer :
  • Dose Optimization : Conduct dose-response studies in rodents (e.g., 1–100 mg/kg) using behavioral models (e.g., forced swim test for CNS activity) .
  • Control Groups : Include vehicle, positive controls (e.g., diazepam for anxiolytic effects), and genetic knockouts to isolate mechanisms.
  • Data Harmonization : Apply mixed-effects models to account for inter-animal variability .

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